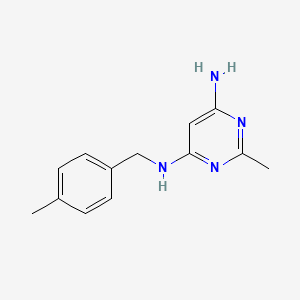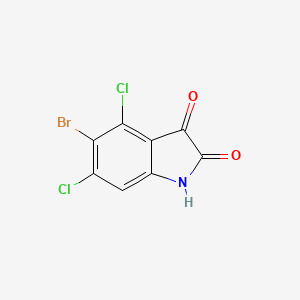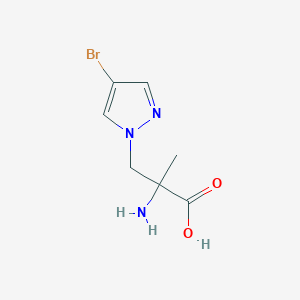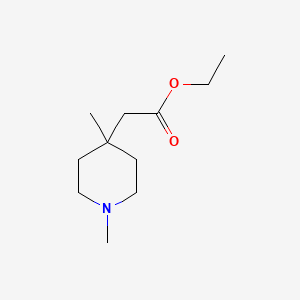
3,6-Bis(diethylamino)-9-phenylxanthylium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(diethylamino)-9-phenylxanthylium is a synthetic organic compound known for its vibrant fluorescence properties. It belongs to the family of xanthene dyes, which are widely used in various scientific and industrial applications due to their excellent photophysical characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(diethylamino)-9-phenylxanthylium typically involves the condensation of phthalic anhydride with diethylamine and phenylamine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(diethylamino)-9-phenylxanthylium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered fluorescence properties.
Reduction: Reduction reactions can lead to the formation of leuco derivatives, which are colorless and can revert to the original compound upon oxidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorosulfonic acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, each with unique photophysical properties .
Applications De Recherche Scientifique
3,6-Bis(diethylamino)-9-phenylxanthylium has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in fluorescence microscopy for staining biological samples, allowing for the visualization of cellular structures.
Medicine: Investigated for its potential use in photodynamic therapy, where its fluorescence properties can be harnessed to target and destroy cancer cells.
Industry: Utilized in the manufacturing of fluorescent inks, dyes, and sensors for detecting environmental pollutants
Mécanisme D'action
The mechanism of action of 3,6-Bis(diethylamino)-9-phenylxanthylium primarily involves its ability to absorb light and emit fluorescence. The compound’s molecular structure allows it to interact with various molecular targets, including nucleic acids and proteins, through non-covalent interactions. These interactions can lead to changes in the fluorescence properties, which are used to monitor biological and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescence properties but different chemical structure.
Fluorescein: A widely used fluorescent dye with distinct absorption and emission spectra.
Eosin: A xanthene dye with applications in histology and cytology.
Uniqueness
3,6-Bis(diethylamino)-9-phenylxanthylium stands out due to its unique combination of diethylamino and phenyl groups, which confer specific photophysical properties. These properties make it particularly suitable for applications requiring high fluorescence intensity and stability .
Propriétés
Formule moléculaire |
C27H31N2O+ |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
[6-(diethylamino)-9-phenylxanthen-3-ylidene]-diethylazanium |
InChI |
InChI=1S/C27H31N2O/c1-5-28(6-2)21-14-16-23-25(18-21)30-26-19-22(29(7-3)8-4)15-17-24(26)27(23)20-12-10-9-11-13-20/h9-19H,5-8H2,1-4H3/q+1 |
Clé InChI |
WVFYDIFPHMRWAL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B15279240.png)
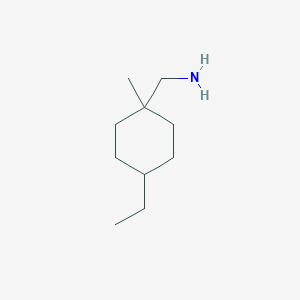
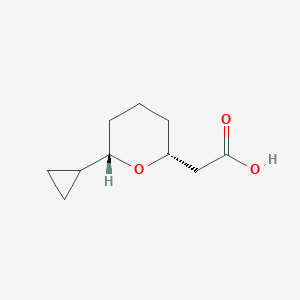
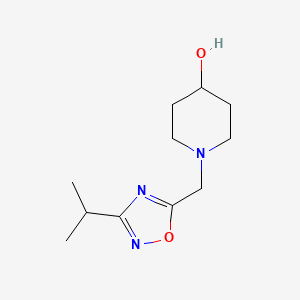
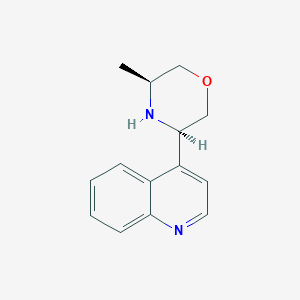


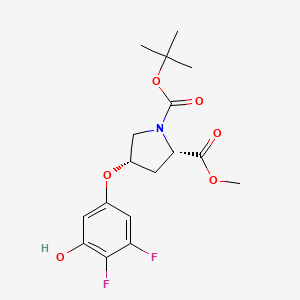
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B15279287.png)
